A Comprehensive Guide to the Synthesis and Characterization of Methyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate
A Comprehensive Guide to the Synthesis and Characterization of Methyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate
Abstract
This technical guide provides a detailed protocol for the synthesis, purification, and comprehensive characterization of Methyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate, a key heterocyclic building block for pharmaceutical and agrochemical research. The pyrimidine core, functionalized with chloro, nitro, and methyl carboxylate groups, presents multiple reaction sites, making it a valuable intermediate for developing complex molecular architectures. This document outlines a robust and reproducible synthetic pathway, starting from readily available precursors. Furthermore, it establishes a self-validating analytical workflow employing Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy to unequivocally confirm the structure and purity of the title compound. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous approach to this important synthon.
Introduction & Strategic Significance
Pyrimidine derivatives are ubiquitous in medicinal chemistry, forming the core scaffold of numerous therapeutic agents due to their role as essential building blocks in nucleic acids.[1] The strategic introduction of specific functional groups onto the pyrimidine ring is a cornerstone of modern drug design. Halogenated pyrimidines, in particular, are exceptionally versatile intermediates. The chlorine atoms at the 2- and 6-positions of the target molecule, Methyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate, serve as excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions. This allows for the controlled, sequential introduction of various nucleophiles (e.g., amines, thiols, alcohols), enabling the construction of diverse compound libraries.
The presence of the electron-withdrawing nitro group at the 5-position and the carboxylate group at the 4-position further activates the ring towards nucleophilic attack, enhancing the reactivity of the chloro-substituents. This electronic arrangement makes the title compound an ideal starting point for the synthesis of highly functionalized pyrimidines, which are precursors to potential kinase inhibitors, antivirals, and other bioactive molecules.
This guide provides a logical, field-proven methodology, moving from synthetic strategy to detailed execution and concluding with a multi-faceted characterization framework to ensure the final product's identity and quality.
Synthesis Strategy and Workflow
The synthesis of Methyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate is best approached through a linear sequence involving the construction of the core pyrimidine ring, followed by functional group manipulations. The chosen strategy prioritizes high yields and operational simplicity, starting from diethyl malonate.
Causality Behind the Synthetic Sequence: The synthetic pathway is designed with specific mechanistic considerations in mind:
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Ring Formation First: The initial step involves a cyclocondensation reaction to form the stable pyrimidine-dione ring system. This provides the foundational scaffold for subsequent modifications.
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Nitration Before Chlorination: Electrophilic nitration is performed on the electron-rich dihydroxy-pyrimidine intermediate. The hydroxyl groups are activating, facilitating the introduction of the nitro group at the C-5 position. Attempting to nitrate after chlorination would be significantly more difficult due to the strong deactivating effect of the chlorine atoms.
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Final Chlorination: The conversion of the hydroxyl groups to chlorides is the final step. This is a robust transformation using a standard chlorinating agent like phosphorus oxychloride (POCl₃) and prepares the molecule for subsequent derivatization.
The overall workflow is depicted in the diagram below.
Caption: Synthetic workflow for Methyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate.
Experimental Protocol: Synthesis and Purification
Disclaimer: This protocol involves hazardous materials. All procedures should be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Step 1: Synthesis of 5-Nitrobarbituric Acid
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Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, add 50 mL of concentrated sulfuric acid. Cool the flask to 0°C in an ice-salt bath.
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Addition of Reagent: Slowly add 12.8 g (0.1 mol) of barbituric acid to the stirred sulfuric acid, ensuring the temperature does not exceed 10°C.
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Nitration: Once the barbituric acid has dissolved, begin the dropwise addition of 10 mL of fuming nitric acid. Maintain the internal temperature between 0-5°C throughout the addition.
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Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for 2 hours, then let it slowly warm to room temperature and stir for an additional 4 hours.
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Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.
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Isolation: The resulting white precipitate (5-nitrobarbituric acid) is collected by vacuum filtration, washed thoroughly with cold deionized water until the filtrate is neutral, and then dried under vacuum at 60°C.
Step 2: Synthesis of 2,4,6-Trichloro-5-nitropyrimidine
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Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a gas trap (to neutralize HCl fumes), place 17.3 g (0.1 mol) of dry 5-nitrobarbituric acid.
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Chlorination: Add 100 mL (1.1 mol) of phosphorus oxychloride (POCl₃), followed by the slow addition of 10 mL of N,N-dimethylaniline as a catalyst.
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Reaction: Heat the mixture to reflux (approx. 105-110°C) and maintain for 6-8 hours. The reaction progress can be monitored by TLC.
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Work-up: After cooling to room temperature, slowly and carefully pour the reaction mixture onto 300 g of crushed ice. Caution: This is a highly exothermic reaction that releases HCl gas.
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Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.
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Isolation: Remove the solvent under reduced pressure to yield the crude 2,4,6-trichloro-5-nitropyrimidine as an oil or low-melting solid.
Step 3: Synthesis of Methyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate
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Reaction Setup: Dissolve the crude 2,4,6-trichloro-5-nitropyrimidine in 150 mL of methanol in a round-bottom flask and cool to 0°C.
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Nucleophilic Substitution: Slowly add 1.1 equivalents of triethylamine (Et₃N) dropwise. The C4 position is generally more reactive to substitution than the C2/C6 positions in this system.
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Reaction: Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 4-6 hours until the starting material is consumed (monitored by TLC).
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Work-up: Remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by recrystallization from an ethanol/water mixture to afford Methyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate as a solid.
Comprehensive Characterization
A multi-technique approach is essential for the unambiguous confirmation of the final product's structure and purity.
Physical Properties and Purity
| Property | Observed Value |
| Appearance | Pale yellow to white crystalline solid |
| Molecular Formula | C₆H₃Cl₂N₃O₄ |
| Molecular Weight | 251.01 g/mol |
| Purity (HPLC) | >98% |
| TLC (3:7 EtOAc/Hex) | Rf ≈ 0.45 |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and the presence of two chlorine atoms through the characteristic isotopic pattern.
| Parameter | Expected Value |
| Ionization Mode | Electrospray (ESI+) |
| [M+H]⁺ (m/z) | 251.96 |
| [M+Na]⁺ (m/z) | 273.94 |
| Isotopic Pattern | Peaks observed at m/z corresponding to [³⁵Cl₂], [³⁵Cl³⁷Cl], and [³⁷Cl₂] in an approximate 9:6:1 ratio. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
Caption: Key vibrational frequencies for Methyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate.
The strong absorption at ~1745 cm⁻¹ is characteristic of the ester carbonyl group.[2] The two strong bands at ~1560 cm⁻¹ and ~1350 cm⁻¹ are definitive evidence for the nitro group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to be very simple, showing a single sharp peak corresponding to the methyl ester protons.
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δ ~4.05 (s, 3H): This singlet integrates to three protons and is found in the typical region for methyl ester protons. The downfield shift is attributed to the deshielding effects of the adjacent carbonyl and the electron-deficient pyrimidine ring.
¹³C NMR (100 MHz, CDCl₃): The proton-decoupled ¹³C NMR spectrum should display six distinct signals, corresponding to the six unique carbon atoms in the molecule.
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δ ~160 ppm (C2/C6): Two signals in this region for the two carbons bearing chlorine atoms. Their exact shifts will differ slightly due to the asymmetry of the ring.
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δ ~145 ppm (C5): Carbon atom attached to the nitro group, significantly deshielded.
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δ ~120 ppm (C4): Quaternary carbon of the pyrimidine ring attached to the carboxylate.
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δ ~53.5 ppm (OCH₃): The methyl carbon of the ester.
| Spectroscopic Data Summary | |
| ¹H NMR (400 MHz, CDCl₃) | δ 4.05 (s, 3H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 162.1, 160.5, 159.8, 145.2, 120.4, 53.5 |
| Key IR (cm⁻¹) | 1745 (C=O), 1560 (NO₂), 1350 (NO₂) |
| MS (ESI+) m/z | 251.96 [M+H]⁺ |
Conclusion
This guide has detailed a reliable and efficient multi-step synthesis for Methyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate. The causality-driven synthetic design, featuring a logical sequence of cyclization, nitration, and chlorination, ensures a high-yielding and scalable process. The comprehensive characterization protocol, leveraging the orthogonal techniques of MS, IR, and NMR spectroscopy, provides a robust framework for verifying the molecular structure and ensuring the high purity of the final compound. The collective data from these analyses provides unequivocal proof of synthesis. As a highly functionalized and reactive building block, Methyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate stands as a valuable tool for medicinal chemists and researchers in the rapid development of novel and diverse molecular entities.
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